[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one
Übersicht
Beschreibung
[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique triazole and pyrazine rings, which contribute to its diverse biological activities. Researchers have explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Wirkmechanismus
Target of Action
The primary target of [1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one, also known as 2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one, is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met kinase, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways. It primarily impacts the downstream signaling pathways of c-Met kinase, which are involved in cell growth, survival, and migration .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It inhibits c-Met kinase at the nanomolar level, demonstrating its potent inhibitory effect .
Biochemische Analyse
Biochemical Properties
It has been reported that [1,2,4]triazolo[4,3-a]pyrazin-3-amine derivatives, which are structurally similar to [1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one, are potentially active structures that can be used in the optimization of NR2B antagonists . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It has been reported that [1,2,4]triazolo[4,3-a]pyrazin-3-amine derivatives are employed as modulators in FGFR2 genes for the treatment of proliferative disorders, including cancers . This suggests that this compound may have similar effects on various types of cells and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with α-haloketones or α-haloesters, followed by cyclization to form the desired triazolopyrazine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine N-oxides, while reduction can produce triazolopyrazine derivatives with reduced functional groups. Substitution reactions can introduce various alkyl, acyl, or aryl groups onto the triazolopyrazine scaffold .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise as an inhibitor of specific enzymes and receptors, making it a valuable tool for studying biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, often used as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor, this compound shares structural similarities with [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one.
Uniqueness
What sets this compound apart is its unique combination of triazole and pyrazine rings, which confer distinct chemical and biological properties. Its ability to inhibit c-Met kinase with high potency makes it a promising candidate for further development as an anticancer agent .
Biologische Aktivität
The compound [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial activity. The findings are supported by various studies and research data.
Structural Characteristics
The this compound structure is characterized by a fused triazole and pyrazine ring system, which is crucial for its biological activity. The presence of different substituents can significantly influence its pharmacological properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance:
- Compound 22i showed excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM respectively .
- The compound also demonstrated potent inhibition of c-Met kinase at nanomolar levels (IC50 = 48 nM), indicating its potential as a targeted therapy for cancers associated with c-Met overexpression .
Antibacterial Activity
The antibacterial properties of this compound derivatives have been evaluated against various bacterial strains:
- In vitro studies revealed moderate to good antibacterial activities against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. For example:
- The structure-activity relationship indicates that compounds bearing ethylenediamine moieties are particularly effective against bacterial strains due to enhanced interactions with bacterial DNA gyrase .
Antimalarial Activity
Research has indicated that certain derivatives of this compound exhibit significant antimalarial activity:
- Compounds from the OSM Series 4 demonstrated IC50 values as low as 16 nM against Plasmodium falciparum, highlighting their potential in malaria treatment .
Understanding the mechanisms through which these compounds exert their biological effects is crucial:
- Antitumor Mechanism : The antitumor activity is primarily attributed to the inhibition of c-Met kinase pathways involved in tumor growth and metastasis.
- Antibacterial Mechanism : The antibacterial action is thought to involve disruption of bacterial cell membrane integrity and inhibition of critical enzymes like DNA gyrase and topoisomerase IV .
- Antimalarial Mechanism : The precise mechanism remains under investigation but may involve interference with the parasite's metabolic pathways.
Case Studies
Several studies have highlighted the biological efficacy of this compound derivatives:
Eigenschaften
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h1-3H,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGWVBPVZYVPMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53975-75-0 | |
Record name | 2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.